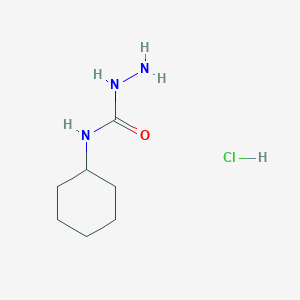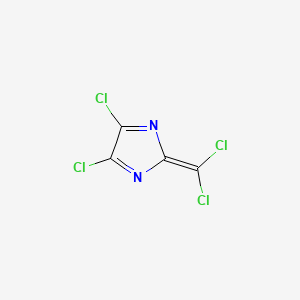
1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.50 M in ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.50 M in ether, is an organometallic compound widely used in organic synthesis. It is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in the field of synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with zinc in the presence of a suitable solvent, such as ether. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Addition reactions: It can add to carbonyl compounds to form alcohols.
Coupling reactions: It can participate in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and halides. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and degradation of the organozinc compound.
Major Products
The major products formed from reactions involving 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide include secondary and tertiary alcohols, as well as various substituted organic compounds, depending on the nature of the electrophile used.
Aplicaciones Científicas De Investigación
1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition or substitution, depending on the reaction conditions and the nature of the electrophile. The molecular targets and pathways involved are primarily related to the formation of new carbon-carbon bonds and the modification of existing functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- Ethylzinc bromide
- Methylzinc bromide
- Phenylzinc bromide
Comparison
Compared to similar compounds, 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide offers unique reactivity due to the presence of the ethoxy and methyl groups. These groups influence the electronic and steric properties of the compound, making it more selective in certain reactions and providing access to a broader range of synthetic transformations.
Propiedades
IUPAC Name |
bromozinc(1+);ethyl 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-4-8-6(7)5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSBFEJFMPAPTD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[C-](C)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzo[b]thiophen-3-ylmagnesium bromide](/img/structure/B6307881.png)




![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)
